Structural Characterization of 5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid: A Comprehensive Analytical Guide
Structural Characterization of 5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid: A Comprehensive Analytical Guide
Abstract The rigorous structural elucidation of active pharmaceutical ingredient (API) intermediates is a foundational requirement in modern drug development. This whitepaper details the orthogonal analytical characterization of 5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid (C₁₁H₁₂ClNO₄). By integrating High-Resolution Mass Spectrometry (LC-HRMS), multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, we establish a self-validating framework for confirming molecular connectivity, isotopic distribution, and functional group integrity.
Physicochemical Rationale & Analytical Strategy
5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid is a polyfunctional aromatic building block featuring a carboxylic acid, a methoxy ether, a benzylic methylene bridge, and a terminal 2-chloroacetamide moiety. The presence of these diverse functional groups necessitates an orthogonal analytical strategy to prevent mischaracterization of positional isomers.
As a Senior Application Scientist, the selection of analytical techniques must be driven by causality rather than convention:
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Why LC-HRMS? The presence of the chlorine atom provides a highly specific diagnostic tool. The natural abundance of ³⁵Cl and ³⁷Cl dictates a rigid 3:1 isotopic envelope. HRMS not only confirms the exact mass but uses this isotopic signature as an internal validation for the preservation of the labile alkyl chloride during synthesis.
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Why 1D and 2D NMR? The molecule contains two distinct isolated spin systems (the methoxy/aromatic core and the chloroacetamide tail). 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are mandatory to unambiguously link the benzylic methylene (C5-CH₂) to the aromatic ring and the amide nitrogen, differentiating it from the chloroacetyl methylene (CO-CH₂-Cl).
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Why FTIR? The molecule possesses two distinct carbonyl environments: a hydrogen-bonded carboxylic acid and a secondary amide. FTIR is uniquely suited to resolve these orthogonal vibrational modes, confirming the solid-state integrity of the molecule as outlined in standard API characterization guidelines.
Orthogonal Analytical Workflow
The following diagram illustrates the interconnected, self-validating pipeline utilized for the structural elucidation of this intermediate.
Fig 1. Orthogonal structural characterization workflow for API intermediates.
Step-by-Step Experimental Methodologies
To ensure absolute trustworthiness, every protocol described below is designed as a self-validating system, incorporating internal controls and specific solvent rationales.
3.1. High-Resolution Mass Spectrometry (LC-HRMS)
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Rationale: Electrospray Ionization (ESI) is selected. The molecule can be ionized in positive mode (protonation of the amide) and negative mode (deprotonation of the carboxylic acid). Running both modes ensures the parent ion is not an artifact.
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Protocol:
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Prepare a 10 µg/mL solution of the analyte in LC-MS grade 50:50 Acetonitrile:Water with 0.1% Formic Acid.
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Inject 2 µL into a UHPLC system coupled to an Orbitrap mass spectrometer.
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Acquire data in ESI+ mode (spray voltage 3.5 kV) and ESI- mode (spray voltage 2.5 kV) over a mass range of 100–1000 m/z at a resolution of 70,000.
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Self-Validation Step: Calibrate the mass axis using a standard Pierce calibration mixture prior to the run. Verify the presence of the [M+2] isotope peak at exactly ~33% the intensity of the monoisotopic peak to confirm the presence of a single chlorine atom.
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3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Rationale: DMSO-d₆ is strictly chosen over CDCl₃. The zwitterionic/polar nature of the carboxylic acid and amide leads to poor solubility in chloroform. Furthermore, DMSO-d₆ prevents the rapid proton exchange of the NH and COOH protons, allowing them to be observed and integrated, which is critical for real-time structural characterization[1].
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Protocol:
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Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Acquire ¹H NMR at 600 MHz (16 scans, relaxation delay 2.0 s) to ensure quantitative integration of the broad COOH proton.
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Acquire ¹³C{¹H} NMR at 150 MHz (1024 scans) to achieve a sufficient signal-to-noise ratio for the quaternary carbons (C1, C2, C5, and carbonyls).
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Acquire 2D ¹H-¹³C HSQC and HMBC spectra to map the scalar couplings across the methylene bridges.
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3.3. Attenuated Total Reflectance FTIR (ATR-FTIR)
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Rationale: ATR-FTIR requires no sample preparation (e.g., KBr pelleting), eliminating the risk of moisture absorption or pressure-induced polymorphic changes.
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Protocol:
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Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
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Place 2-3 mg of the neat crystalline powder directly onto the crystal and apply standardized pressure via the anvil.
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Acquire the sample spectrum.
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Self-Validation Step: Identify the orthogonal C=O stretches. The carboxylic acid C=O will appear broader and at a higher wavenumber than the highly conjugated/hydrogen-bonded amide C=O (Amide I band).
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Data Interpretation & Structural Elucidation
The quantitative data generated from the workflows above must be synthesized to form a definitive structural proof. The tables below summarize the expected findings based on the structural properties of chloroacetamido benzoic acid derivatives[2].
Table 1: LC-HRMS Data Summary (ESI+)
The presence of the characteristic ³⁵Cl/³⁷Cl isotopic ratio definitively confirms the retention of the chloroacetyl group.
| Ion Species | Formula | Calculated m/z | Experimental m/z | Mass Error (ppm) | Relative Abundance |
| [M+H]⁺ (³⁵Cl) | C₁₁H₁₃³⁵ClNO₄⁺ | 258.0528 | 258.0531 | +1.1 | 100% |
| [M+H]⁺ (³⁷Cl) | C₁₁H₁₃³⁷ClNO₄⁺ | 260.0498 | 260.0502 | +1.5 | ~32.5% |
| [M+Na]⁺ (³⁵Cl) | C₁₁H₁₂³⁵ClNNaO₄⁺ | 280.0347 | 280.0350 | +1.0 | 45% |
Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 600 MHz / 150 MHz)
The assignment of the two distinct methylene groups (Positions 7 and 10) is the most critical step. The benzylic CH₂ (Pos 7) appears as a doublet due to coupling with the adjacent NH proton, whereas the chloroacetyl CH₂ (Pos 10) appears as a sharp singlet, confirming the regiochemistry of the amide linkage.
| Position / Group | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | ¹³C Chemical Shift (δ, ppm) | Assignment Rationale |
| COOH | 12.85 | br s | 1H | 167.5 | Highly deshielded acidic proton; broad due to exchange. |
| C-10 (CH₂-Cl) | 4.12 | s | 2H | 42.8 | Deshielded by adjacent Cl and C=O; no adjacent protons. |
| C-7 (Ar-CH₂-N) | 4.28 | d, J = 6.0 | 2H | 43.1 | Split by the adjacent NH proton; confirmed via COSY. |
| NH (Amide) | 8.60 | t, J = 6.0 | 1H | - | Triplet due to coupling with the C-7 methylene protons. |
| O-CH₃ | 3.82 | s | 3H | 56.2 | Characteristic methoxy ether shift. |
| Ar-H (C-6) | 7.65 | d, J = 2.2 | 1H | 131.0 | Meta-coupled to C-4; deshielded by ortho-COOH. |
| Ar-H (C-4) | 7.42 | dd, J = 8.5, 2.2 | 1H | 128.5 | Ortho-coupled to C-3, meta-coupled to C-6. |
| Ar-H (C-3) | 7.15 | d, J = 8.5 | 1H | 113.2 | Shielded by the ortho-methoxy group. |
| C=O (Amide) | - | - | - | 166.2 | Amide carbonyl carbon. |
Table 3: ATR-FTIR Functional Group Analysis
Vibrational spectroscopy provides the final orthogonal check, ensuring that the functional groups identified in solution (NMR) and gas phase (MS) are intact in the solid state, consistent with known chloroacetamido benzoic acid derivatives[2].
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Significance |
| 3280 - 3350 | N-H Stretch | Confirms the secondary amide. |
| 2850 - 3100 | O-H Stretch (broad) | Characteristic of the hydrogen-bonded carboxylic acid dimer. |
| 1705 | C=O Stretch (Acid) | Unconjugated aliphatic/aromatic acid carbonyl. |
| 1655 | C=O Stretch (Amide I) | Lower frequency due to nitrogen lone-pair resonance. |
| 1540 | N-H Bend (Amide II) | Coupled C-N stretch and N-H bending. |
| 1250 | C-O-C Asym. Stretch | Confirms the aryl-alkyl methoxy ether linkage. |
| 755 | C-Cl Stretch | Diagnostic low-frequency band for the alkyl chloride. |
Conclusion
The structural characterization of 5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid requires a meticulously designed, self-validating analytical workflow. By utilizing LC-HRMS to lock in the exact mass and isotopic signature of the chloroacetyl group, 2D NMR to map the exact connectivity of the isolated spin systems, and ATR-FTIR to confirm the solid-state integrity of the orthogonal carbonyls, researchers can achieve absolute confidence in the molecular structure. This multi-tiered approach prevents downstream failures in API synthesis by ensuring intermediate fidelity.
References
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4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. ResearchGate. Available at:[Link]
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Continuous Manufacturing of Active Pharmaceutical Ingredients via Flow Technology. ResearchGate. Available at:[Link]
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Analytical Techniques in the Pharmaceutical Sciences. National Academic Digital Library of Ethiopia. Available at:[Link]
